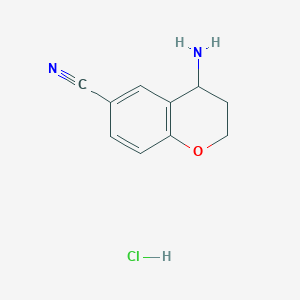
4-Aminochroman-6-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminochroman-6-carbonitrile hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Aminochroman-6-carbonitrile hydrochloride involves several steps. One common method includes the reaction of substituted aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This multicomponent reaction is preferred due to its efficiency and the high yield of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the compound.
Chemical Reactions Analysis
4-Aminochroman-6-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding oxides or reduced to yield amines. Substitution reactions often involve the replacement of the amino group with other functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
4-Aminochroman-6-carbonitrile hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways. In medicine, the compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities . Additionally, it is used in the material science industry for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Aminochroman-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Aminochroman-6-carbonitrile hydrochloride can be compared with other similar compounds, such as 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure and exhibit comparable biological activities . this compound is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. Other similar compounds include various aminochromane derivatives, which also have diverse applications in scientific research .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;/h1-2,5,9H,3-4,12H2;1H |
InChI Key |
IOYBHSHUWNHLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-chlorooxazolo[4,5-b]pyridine](/img/structure/B1515117.png)
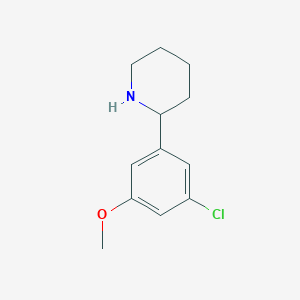
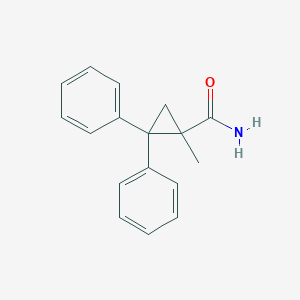
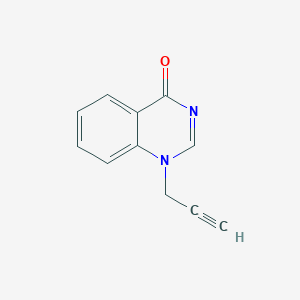
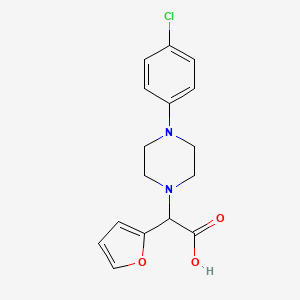
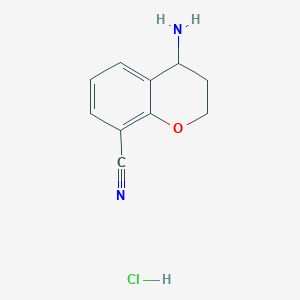

![[4-(4-Chlorobenzyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B1515192.png)
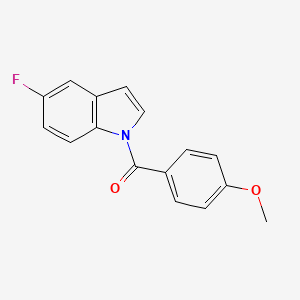
![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)
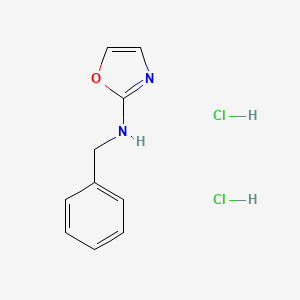
![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)
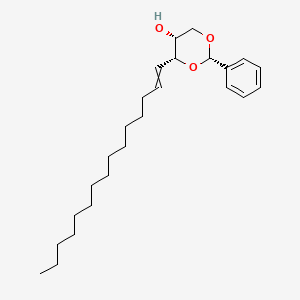
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
